Home > Products > Screening Compounds P139725 > Eledoisin trifluoroacetate
Eledoisin trifluoroacetate - 10129-92-7

Eledoisin trifluoroacetate

Catalog Number: EVT-8950735
CAS Number: 10129-92-7
Molecular Formula: C56H86F3N13O17S
Molecular Weight: 1302.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eledoisin trifluoroacetate is a synthetic peptide derived from the natural peptide eledoisin, which is known for its biological activity, particularly in the context of cardiovascular and neuropharmacological research. Eledoisin is originally isolated from the skin of the Eledone moschata octopus and has been studied for its effects on blood pressure and as a potential therapeutic agent in various medical conditions.

Source

Eledoisin trifluoroacetate is synthesized through chemical processes rather than being directly extracted from natural sources. The trifluoroacetate form is particularly useful in analytical and purification processes, enhancing the stability and solubility of the peptide in various solvents.

Classification

Eledoisin trifluoroacetate falls under the category of peptides, specifically classified as a neuropeptide. It is characterized by its specific amino acid sequence that contributes to its biological activity. The compound is also associated with ionization agents, such as trifluoroacetic acid, which are commonly used in peptide synthesis and purification processes .

Synthesis Analysis

Methods

The synthesis of eledoisin trifluoroacetate typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and characterization at each step .

Technical Details

  • Solid-Phase Peptide Synthesis: This technique involves the use of a resin to which the first amino acid is attached. Subsequent amino acids are added one at a time through coupling reactions, with protective groups removed as necessary to allow for further elongation of the peptide chain.
  • Purification: After synthesis, eledoisin trifluoroacetate can be purified using high-performance liquid chromatography techniques, often employing reversed-phase chromatography with mobile phases containing trifluoroacetic acid to enhance peak shape and resolution .
Molecular Structure Analysis

Structure

Eledoisin trifluoroacetate has a specific molecular structure characterized by its unique sequence of amino acids. The peptide's structure includes:

  • Amino Acid Sequence: The precise sequence can vary depending on the synthetic route but typically includes several hydrophobic residues that contribute to its biological activity.
  • Trifluoroacetate Group: This group enhances solubility and stability in aqueous solutions.

Data

  • Molecular Formula: C₁₃H₁₈F₃N₃O₄S
  • Molecular Weight: Approximately 355.36 g/mol
Chemical Reactions Analysis

Reactions

Eledoisin trifluoroacetate can undergo various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of the peptide into its constituent amino acids.

Technical Details

  • Ionization: The presence of trifluoroacetic acid during synthesis and analysis influences the ionization state of eledoisin, affecting its behavior in mass spectrometry analyses.
  • Stability: The trifluoroacetate form provides enhanced stability against enzymatic degradation compared to other forms.
Mechanism of Action

Process

Eledoisin exerts its biological effects primarily through interactions with specific receptors in the cardiovascular system. Its mechanism involves:

  • Receptor Binding: Eledoisin binds to neuropeptide receptors, influencing vasodilation and neurotransmission.
  • Signal Transduction: Upon binding, it activates intracellular signaling pathways that result in physiological responses such as decreased blood pressure and increased vascular permeability.

Data

Studies have shown that eledoisin can significantly affect blood flow and has potential applications in treating conditions related to vascular health .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Eledoisin trifluoroacetate is typically a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol due to the presence of the trifluoroacetate group.

Chemical Properties

  • Stability: Generally stable under proper storage conditions but sensitive to hydrolysis.
  • pH Sensitivity: The compound's stability may vary with changes in pH, necessitating careful handling during experiments.
Applications

Scientific Uses

Eledoisin trifluoroacetate has several applications in scientific research:

  • Pharmacological Studies: Used extensively in studies examining cardiovascular function and neuropharmacology due to its potent effects on blood pressure regulation.
  • Analytical Chemistry: Employed as a standard in high-performance liquid chromatography methods for peptide analysis.
  • Therapeutic Research: Investigated for potential therapeutic uses in treating conditions like hypertension and other vascular disorders .
Historical Development and Discovery of Eledoisin Derivatives

Isolation and Initial Characterization from Eledone Species Salivary Glands

The neuropeptide eledoisin was first identified in 1947 by Italian pharmacologist Vittorio Erspamer during investigations into bioactive compounds within the posterior salivary glands of the Mediterranean octopus species Eledone moschata (later confirmed in Eledone aldrovandi). Erspamer observed that crude gland extracts induced potent hypotensive responses in rabbits and dogs, stimulated intestinal smooth muscle contraction, and provoked significant salivation in test animals. He designated the unknown bioactive substance "eledoisin" to reflect its zoological origin [1] [2] [6].

Following its initial discovery, extensive purification efforts culminated in the complete structural characterization of eledoisin in 1962. Eledoisin was determined to be an undecapeptide (11-amino acid peptide) with the primary sequence: <0>pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 and a molecular weight of 1187.6 Daltons. Its defining features include an N-terminal pyroglutamic acid residue (pGlu), which confers resistance to aminopeptidases, and a C-terminal amidation (-NH2) [1] [3] [6]. Crucially, eledoisin shares the conserved C-terminal pentapeptide motif Phe-X-Gly-Leu-Met-NH2 (where X is an aliphatic or aromatic residue, Ile in this case), later recognized as the hallmark of the tachykinin peptide family essential for receptor interaction and biological activity [2] [5] [8].

Early pharmacological profiling established eledoisin as one of the most potent vasodilatory and smooth muscle-stimulating substances known at the time. Its effects were distinct from other known vasoactive agents like histamine or bradykinin, prompting Erspamer to propose the collective term "tachykinins" (from Greek "tachys" meaning swift) for this emerging class of fast-acting neuropeptides, contrasting them with the slower-acting "bradykinins" [2] [7]. Eledoisin's discovery predated the full structural elucidation of the mammalian tachykinin substance P (SP) by nearly a decade, making it the first invertebrate tachykinin characterized and providing a critical phylogenetic link in neuropeptide biology [2] [8].

Table 1: Key Characteristics of Naturally Isolated Eledoisin

PropertyDetail
Source OrganismEledone moschata, Eledone aldrovandi (Cephalopoda)
Tissue SourcePosterior Salivary Glands
Year of Isolation1947 (Erspamer)
Year of Sequence Determination1962
Amino Acid SequencepGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH<0>2
Molecular Weight1187.6 Da (monoisotopic)
Core PharmacophoreC-terminal -Phe-Ile-Gly-Leu-Met-NH<0>2
Primary BioactivitiesPotent hypotension, smooth muscle stimulation, salivation induction
SignificanceFirst isolated invertebrate tachykinin; Prototype for tachykinin family

Evolution of Synthetic Approaches: From Natural Extraction to Solid-Phase Peptide Synthesis (SPPS)

The initial source of eledoisin for research was direct extraction from octopus glands, a process that was labor-intensive, yielded minuscule quantities (micrograms per gram of tissue), and suffered from significant batch-to-batch variability due to biological and seasonal factors [1] [3]. This scarcity severely hampered comprehensive pharmacological evaluation and any potential clinical development.

The successful chemical synthesis of eledoisin in 1962, immediately following its sequencing, marked a pivotal advancement. Initial synthetic routes relied on classical solution-phase peptide synthesis (SPPS). This involved the sequential coupling and deprotection of protected amino acid derivatives, often requiring intermediate purification steps after each amino acid addition. While proving the structure and providing marginally larger quantities, solution-phase synthesis remained complex, time-consuming, and low-yielding, particularly for an 11-mer peptide with sensitive residues like methionine [1] [7].

The advent and refinement of Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield in the 1960s, revolutionized eledoisin production. SPPS anchors the growing peptide chain via its C-terminus to an insoluble polymeric resin (e.g., polystyrene-based). Reagents and amino acids are added in excess and washed away after each coupling and N<0>α-deprotection cycle, eliminating the need for intermediate isolations. This enabled automation and dramatically improved efficiency. For eledoisin synthesis, the standard approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for N<0>α-protection on Rink amide resin to achieve the required C-terminal amidation. Key steps involve [3]:

  • Resin Loading: Attachment of the C-terminal amino acid (typically Fmoc-Met-OH) to the Rink amide resin, forming the amide linkage upon cleavage.
  • Elongation Cycles: Repetitive deprotection of the Fmoc group (using piperidine) followed by coupling of the next Fmoc-amino acid (e.g., Fmoc-Leu-OH, Fmoc-Gly-OH, etc.) using activating agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with bases like DIEA (N,N-Diisopropylethylamine).
  • N-Terminal pGlu Formation: After full chain assembly, the N-terminal Fmoc group is removed. Cyclization to form pyroglutamic acid (pGlu) is typically achieved using trimethylacetic anhydride (Pivalic anhydride) or specific cyclization reagents.
  • Cleavage and Side-Chain Deprotection: The completed peptide-resin is treated with a cleavage cocktail, predominantly Trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane, ethanedithiol). This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., t-butyl for Ser, Asp; Boc for Lys; trityl for Asn/Gln if used). The inclusion of scavengers is critical to prevent side reactions, particularly with the Met and Ile residues.
  • Purification: The crude peptide mixture, containing eledoisin and various deletion sequences and by-products, is purified primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This typically employs C18 or specialized C12 columns and gradients of water/acetonitrile, both mobile phases containing 0.05-0.1% TFA as an ion-pairing agent. The TFA ensures good peak shape and resolution but results in the final product being isolated as the eledoisin trifluoroacetate salt [3].
  • Characterization: Purified synthetic eledoisin trifluoroacetate is rigorously characterized using techniques like RP-HPLC (purity assessment), Electrospray Ionization Mass Spectrometry (ESI-MS) for mass confirmation (m/z 1188.4 for [M+H]+), and Amino Acid Analysis (AAA) to confirm composition [3].

Table 2: Evolution of Eledoisin Synthesis Methods

Synthesis EraMethodKey FeaturesAdvantagesLimitations
Early (1962 onwards)Solution-Phase SynthesisStepwise coupling/deprotection in solution; Intermediate purification; Convergent strategies possibleProved structure; Enabled initial pharmacological studiesExtremely laborious; Very low overall yields; High cost; Difficult purification; Limited scale-up potential
Modern (1980s - Present)Solid-Phase Peptide Synthesis (SPPS - Fmoc/tBu)Chain growth on resin; Excess reagents; Automated synthesizers; TFA cleavage from resin; RP-HPLC purificationHigh efficiency; Automation feasible; Scalable; Higher purity achievable; ReproducibleRequires specialized equipment/skills; Trifluoroacetate salt formation; Risk of side reactions (e.g., Met oxidation)

The development of robust SPPS protocols transformed eledoisin trifluoroacetate from a scarce natural product into a readily accessible research tool available from commercial suppliers in high purity (>95-99%) [3] [6]. Modern analytical methods ensure stringent quality control for synthetic batches, which is essential for reliable biological experimentation. Critical method development parameters like gradient slope, column temperature (optimized around 60°C to minimize conformational broadening due to Pro residue), column length, and particle size significantly impact the resolution of eledoisin from its synthetic impurities during HPLC analysis and purification [3].

Discontinuation of Clinical Applications: Regulatory and Pharmacological Challenges

Despite its potent biological activities and initial promise, eledoisin itself (and consequently its trifluoroacetate salt form used in research and potential formulations) failed to achieve sustained clinical success. Historical records indicate its approval as a topical therapeutic agent in the 1970s, likely for conditions potentially responsive to vasodilation. However, it was subsequently discontinued and is explicitly excluded from contemporary reviews of approved peptide therapeutics [1] [4].

Several intertwined pharmacological and regulatory factors contributed to its discontinuation:

  • Lack of Receptor Selectivity: Detailed pharmacological evaluation revealed that eledoisin acts as an agonist at multiple tachykinin receptors, primarily Neurokinin 2 Receptor (NK2R) and Neurokinin 3 Receptor (NK3R), with significantly lower affinity for Neurokinin 1 Receptor (NK1R) [6]. While its affinity constants (e.g., IC50 in the nanomolar range for NK3 in transfected cells) confirm potency [6], this promiscuity means it activates multiple physiological pathways simultaneously. This non-selectivity likely contributed to a constellation of effects beyond the desired therapeutic action, increasing the risk of dose-limiting side effects and complicating the identification of clear therapeutic indications where benefits consistently outweighed risks.

  • Pharmacokinetic Deficiencies: Like most natural peptides, unmodified eledoisin suffers from poor pharmacokinetic properties critical for a viable drug. Its plasma half-life is extremely short (on the order of minutes), primarily due to rapid enzymatic degradation by ubiquitous peptidases and efficient clearance by the kidneys and liver [1] [4]. This necessitates frequent administration to maintain therapeutic levels, which is particularly problematic for a peptide that would likely require injection (subcutaneous, intravenous), severely impacting patient compliance. Furthermore, its physicochemical properties inherently result in very low oral bioavailability, effectively precluding convenient non-invasive administration routes [4].

  • Formulation and Stability Challenges: Developing stable, long shelf-life formulations for peptides like eledoisin presents significant hurdles. While not explicitly documented for eledoisin formulations, common issues include physical instability (aggregation, precipitation) and chemical degradation (oxidation of methionine, deamidation, hydrolysis). The requirement for TFA in purification introduces the trifluoroacetate counterion, which, while not necessarily a direct cause of discontinuation, can complicate formulation. Residual TFA can cause safety concerns (irritation potential) and potentially impact the peptide's physicochemical properties (solubility, crystallinity, lipophilicity), especially in inhalation formulations where acidity can be problematic [1] [4].

  • Evolving Regulatory Standards: The period coinciding with eledoisin's brief clinical use saw increasing stringency in regulatory requirements (FDA, EMA, PMDA) for new therapeutics. Demonstrating a compelling risk-benefit profile became paramount. For eledoisin, the combination of non-selective pharmacology leading to potential side effects (e.g., uncontrolled hypotension, excessive smooth muscle stimulation in unintended tissues), poor pharmacokinetics requiring frequent dosing, and the likely challenges in formulating a stable product made it increasingly difficult to meet the evolving standards for efficacy, safety, and quality compared to emerging alternatives [1] [4]. The rise of more selective synthetic tachykinin receptor agonists and antagonists, coupled with improved peptide engineering technologies (PEGylation, lipidization, D-amino acid substitutions) that could potentially address eledoisin's shortcomings, further diminished the rationale for pursuing the native peptide as a therapeutic [4].

Consequently, eledoisin trifluoroacetate remains primarily a valuable research tool. It is used extensively in pharmacological studies to characterize tachykinin receptor signaling and function in vitro and in vivo (e.g., inducing hypotension, smooth muscle contraction, salivation in models), and as a reference standard in analytical chemistry due to its well-defined synthesis and characterization pathway [1] [3] [6]. Its history serves as an instructive case study on the trajectory from natural product discovery to clinical application and the critical barriers that native peptides often face in drug development.

Properties

CAS Number

10129-92-7

Product Name

Eledoisin trifluoroacetate

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C56H86F3N13O17S

Molecular Weight

1302.4 g/mol

InChI

InChI=1S/C54H85N13O15S.C2HF3O2/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35;3-2(4,5)1(6)7/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72);(H,6,7)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-;/m0./s1

InChI Key

LOHDZRQROMPBGG-JSMOHVFGSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.